ETP-45658

Descripción

Propiedades

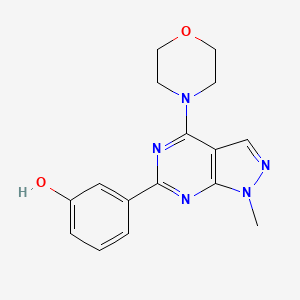

IUPAC Name |

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVRNXSHJLDZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ETP-45658: A Technical Guide to its Mechanism of Action as a PI3K/AKT/mTOR Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activities, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its biological effects through the direct inhibition of multiple key kinases within the PI3K/AKT/mTOR signaling cascade. It functions as a multi-target inhibitor, with potent activity against Class I PI3K isoforms, as well as DNA-dependent protein kinase (DNA-PK) and mTOR.

The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:

-

Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors like NF-κB.

-

Stimulation of cell growth and proliferation: via the activation of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Regulation of cell cycle progression: by influencing the expression and activity of cell cycle regulators like cyclin D1.

This compound disrupts this entire cascade by inhibiting the kinase activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of AKT and its downstream effectors. Furthermore, its direct inhibition of mTOR adds another layer of pathway suppression.

Signaling Pathway Diagram

ETP-45658: A Technical Guide to its PI3K Selectivity Profile and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ETP-45658, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. It details the compound's selectivity profile against various PI3K isoforms and other key kinases, outlines its cellular mechanism of action, and provides representative experimental protocols for its characterization.

This compound Kinase Selectivity Profile

This compound is a potent inhibitor of Class I PI3K isoforms, demonstrating a preference for PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ.[1][2][3] The inhibitor also exhibits significant activity against the related kinases DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), is summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases

| Target Kinase | IC50 (nM) |

| PI3Kα | 22.0[1][2][3] |

| PI3Kδ | 39.8[1] |

| PI3Kβ | 129.0[1][2][3] |

| PI3Kγ | 717.3[1] |

| mTOR | 152.0[1][2] |

| DNA-PK | 70.6[1][2] |

| PI3Kα (H1047R mutant) | 16.8[1] |

| PI3Kα (E545K mutant) | 13.1[1] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| MCF7 | Breast | 0.48[1] |

| PC3 | Prostate | 0.49[1] |

| 786-O | Renal | 2.62[1] |

| HCT116 | Colon | 3.53[1] |

| U251 | Glioblastoma | 5.56[1] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][5] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation and phosphorylation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5]

The consequences of this pathway inhibition include:

-

Reduced Phosphorylation of AKT Substrates: this compound treatment leads to a dose-dependent decrease in the phosphorylation of key AKT substrates, including FOXO3a, GSK3-β, and the mTOR substrate p70 S6K.[1]

-

FOXO3a Nuclear Translocation: By preventing AKT-mediated phosphorylation, this compound promotes the nuclear accumulation of the transcription factor FOXO3a, which in turn activates the expression of genes involved in cell cycle arrest and apoptosis.[1][5]

-

Cell Cycle Arrest: The compound induces a potent G1 phase cell cycle arrest in cancer cells.[1][4]

-

Induction of Apoptosis: In colon cancer cell lines, this compound has been shown to induce apoptosis, evidenced by increased Annexin V binding, activation of caspases 3 and 7, and impaired mitochondrial membrane potential.[4][6]

Caption: Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections describe representative, generalized protocols for determining the kinase selectivity and cellular activity of a PI3K inhibitor like this compound, based on standard methodologies in the field.[7][8][9]

In Vitro Kinase Inhibition Assay (Biochemical Selectivity)

This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

-

Purified, recombinant kinase enzymes (e.g., PI3Kα, β, γ, δ, mTOR, DNA-PK).

-

Lipid substrate (e.g., Phosphatidylinositol).

-

Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl2, 0.25 mM EDTA.

-

ATP solution containing [γ-32P]ATP.

-

This compound stock solution in DMSO.

-

Termination Solution: 1 M HCl.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of this compound in DMSO, typically ranging from 1 nM to 10 µM.

-

In a reaction plate, add the assay buffer, lipid substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding the purified kinase enzyme followed immediately by the ATP/[γ-32P]ATP solution.

-

Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).

-

Terminate the reaction by adding 1 M HCl.

-

Extract the phosphorylated lipids using a chloroform/methanol mixture.

-

Quantify the amount of incorporated 32P using a scintillation counter.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve fit (variable slope).

Western Blot for Phospho-AKT (Cellular Activity)

This protocol is used to confirm that the inhibitor is active in a cellular context by measuring the phosphorylation status of a key downstream target, AKT.

Materials:

-

Cancer cell line (e.g., MCF7 or PC3).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking Buffer: 5% non-fat milk or BSA in TBST.

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control like β-actin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 3. This compound | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket - PMC [pmc.ncbi.nlm.nih.gov]

ETP-45658 targets in the PI3K/AKT/mTOR pathway

An In-depth Technical Guide to ETP-45658: Targeting the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule inhibitor that targets key kinases within the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated inhibitory activity against multiple members of the PI3K family and mTOR, positioning it as a significant tool for cancer research and potential therapeutic development. This document provides a comprehensive technical overview of this compound, including its target profile, methodologies for its evaluation, and a visualization of its mechanism of action.

Quantitative Inhibitory Activity of this compound

The efficacy of this compound has been quantified through various biochemical assays, with its inhibitory concentration at 50% (IC50) determined for several key kinases. The data presented below summarizes the potent and differential inhibitory profile of this compound.

| Target Kinase | IC50 (nM) |

| PI3Kα | 22.0[1] |

| PI3Kβ | 129.0[1] |

| PI3Kδ | 39.8[1] |

| PI3Kγ | 717.3[1] |

| mTOR | 152.0[1] |

| DNA-PK | 70.6[1] |

| PI3Kα (H1047R mutant) | 16.8[1] |

| PI3Kα (E545K mutant) | 13.1[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PI3K and mTOR. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The characterization of this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol is a generalized procedure for determining the IC50 values of this compound against purified kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against target kinases.

Materials:

-

Purified recombinant kinase (e.g., PI3Kα, mTOR)

-

Kinase-specific substrate (e.g., PIP2 for PI3K)

-

ATP (Adenosine triphosphate)

-

This compound (serial dilutions)

-

Kinase reaction buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, its substrate, and the kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and time for the specific kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Western Blot for Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway within a cellular context.

Objective: To determine the cellular potency of this compound by measuring the inhibition of phosphorylation of AKT and other downstream targets.

Materials:

-

Cancer cell line (e.g., HT-29, PC3, MCF7)

-

Cell culture medium and supplements

-

This compound

-

Growth factors (e.g., IGF-1, EGF) for pathway stimulation

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours).

-

Pre-treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor to activate the PI3K/AKT/mTOR pathway.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PI3K/AKT/mTOR pathway inhibitor like this compound.

Caption: Preclinical evaluation workflow for a PI3K/mTOR inhibitor.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway with well-characterized in vitro activity. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in utilizing this compound for further investigation into the roles of this critical signaling pathway in cancer and for the development of novel therapeutic strategies. The methodologies outlined here represent standard approaches for the evaluation of PI3K/mTOR inhibitors and can be adapted for specific research needs.

References

chemical structure and properties of ETP-45658

An In-Depth Technical Guide to ETP-45658: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Due to the frequent over-activation of this pathway in various human cancers, this compound has emerged as a significant tool for cancer research.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol, is a heterocyclic compound. Its structure is characterized by a central imidazopyridine core linked to a phenol group and a morpholine moiety.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol | - |

| CAS Number | 1198357-79-7 | [4][5] |

| Molecular Formula | C₁₆H₁₇N₅O₂ | [5] |

| Molecular Weight | 311.34 g/mol | [4][5] |

| SMILES | CN2C1=NC(C3=CC(O)=CC=C3)=NC(N4CCOCC4)=C1C=N2 | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Solubility | Soluble in DMSO at 60 mg/mL (192.72 mM) | [4] |

| Storage (Powder) | -20°C for up to 3 years | [4] |

| Storage (In Solvent) | -80°C for up to 1 year | [4] |

Biological Activity and Mechanism of Action

This compound is a multi-kinase inhibitor, demonstrating potent activity against several key enzymes in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating the cell cycle, and its dysregulation is a hallmark of many cancers.[1]

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against Class I PI3K isoforms and other related kinases. The half-maximal inhibitory concentrations (IC₅₀) are detailed below.

| Target Kinase | IC₅₀ (nM) | Reference(s) |

| PI3Kα | 22.0 | [2] |

| PI3Kδ | 39.8 (or 30) | [2][4] |

| PI3Kβ | 129.0 | [2] |

| PI3Kγ | 717.3 (or 710) | [2][4] |

| PI3Kα (H1047R mutant) | 16.8 | [2] |

| PI3Kα (E545K mutant) | 13.1 | [2] |

| DNA-PK | 70.6 | [2][4][5] |

| mTOR | 152.0 | [2][4][5] |

Cellular Effects and Signaling Pathway

By inhibiting PI3K and mTOR, this compound blocks the phosphorylation and activation of the downstream kinase Akt.[2] This initiates a cascade of events, including:

-

Activation of FOXO Transcription Factors: Inhibition of Akt prevents the phosphorylation of Forkhead box O (FOXO) proteins.[2] This allows FOXO proteins, such as FOXO3a, to translocate from the cytoplasm to the nucleus, where they regulate the expression of genes involved in cell cycle arrest and apoptosis.[2][6] this compound has been shown to induce a dose-dependent increase in the nuclear translocation of GFP-FOXO.[2]

-

Decreased Phosphorylation of Downstream Effectors: Treatment with this compound leads to a significant reduction in the phosphorylation of Akt substrates, including GSK3-β and the mTOR substrate p70 S6K.[2]

-

Cell Cycle Arrest: The compound induces a clear G1 phase cell cycle arrest in cancer cells.[2][7] This is consistent with the nuclear activation of FOXO proteins, which can upregulate cell cycle inhibitors.[6][8]

-

Induction of Apoptosis: In colon cancer cells, this compound has been shown to induce apoptosis by impairing mitochondrial membrane potential and increasing the activity of caspases 3 and 7.[7][9]

The diagram below illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in preclinical models.

Anti-Proliferative Activity

The half-maximal effective concentrations (EC₅₀) for inhibiting the proliferation of various human cancer cell lines are listed below.

| Cell Line | Cancer Type | EC₅₀ (µM) | Reference(s) |

| MCF7 | Breast Cancer | 0.48 | [2] |

| PC3 | Prostate Cancer | 0.49 | [2] |

| 786-O | Renal Cancer | 2.62 | [2] |

| HCT116 | Colon Cancer | 3.53 | [2] |

| U251 | Glioblastoma | 5.56 | [2] |

| HT-29 | Colon Cancer | IC₅₀ determined | [7] |

In Vivo Activity

In a study involving transgenic mice, administration of this compound at a dose of 22.7 mg/kg resulted in a discernible decrease in the levels of phosphorylated Akt on serine 473 in mammary ducts, confirming its ability to modulate the PI3K pathway in vivo.[2]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound. For complete details, consultation of the cited primary literature is recommended.[2][7][10]

Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Culture and Treatment: U2OS osteosarcoma cells are cultured in appropriate media. Cells are then treated with 10 µM this compound or a vehicle control (e.g., DMSO) for 4 hours.[2]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-FOXO3a Thr32, p-GSK3-β Ser9) and total proteins.[2]

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

Protocol: Cell Viability and Apoptosis Assays in HT-29 Cells

This workflow is used to determine the anti-cancer effects of this compound on colon cancer cells.[7][9]

-

Cell Viability (XTT Assay):

-

HT-29 cells are seeded in 96-well plates and treated with varying concentrations of this compound.

-

Following incubation, XTT reagent is added to each well.

-

The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader to determine the IC₅₀ value.[7]

-

-

Apoptosis Analysis (Flow Cytometry):

-

Cells are treated with an IC₅₀ concentration of this compound.

-

Annexin V/PI Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.

-

Caspase 3/7 Activity: A fluorescent substrate for active caspases 3 and 7 is added to treated cells to measure apoptosis execution.

-

Mitochondrial Membrane Potential: Cells are stained with a potentiometric dye (e.g., JC-1, TMRE) to assess mitochondrial health. A loss of potential is an early marker of apoptosis.[7][9]

-

-

Apoptosis Marker Analysis (ELISA):

The diagram below outlines the experimental workflow for assessing the apoptotic effects of this compound.

Conclusion

This compound is a well-characterized, potent inhibitor of the PI3K/Akt/mTOR signaling axis with demonstrated efficacy in vitro and in vivo. Its ability to induce cell cycle arrest and apoptosis in various cancer cell models makes it an invaluable research tool for studying cancer biology and evaluating the therapeutic potential of PI3K pathway inhibition. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists investigating the multifaceted roles of this critical signaling pathway.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 5. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 6. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Immunomart [immunomart.org]

ETP-45658: A Technical Whitepaper on a Novel PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. The information presented is collated from peer-reviewed scientific literature and publicly available data, intended to serve as a resource for researchers and drug development professionals interested in this compound and the broader field of PI3K/mTOR inhibition. While this compound has demonstrated significant preclinical anti-cancer activity, there is no publicly available information regarding its advancement into clinical trials.

Discovery and Rationale

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] The discovery of this compound was the result of a chemical interrogation of compounds that could modulate the nuclear translocation of the transcription factor FOXO3a, a key downstream effector of the PI3K pathway. The pyrazolo[3,4-d]pyrimidine scaffold was identified as a promising chemical starting point for the development of potent PI3K inhibitors.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Class I PI3K isoforms and mTOR. By blocking the activity of these kinases, this compound prevents the phosphorylation of key downstream signaling molecules, including AKT and S6 kinase. This leads to the activation of the tumor suppressor FOXO3a and ultimately results in cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

Kinase Inhibition

This compound has been shown to be a potent inhibitor of several kinases, with the highest potency against the alpha and delta isoforms of PI3K.

| Target | IC50 (nM) |

| PI3Kα | 22 |

| PI3Kδ | 30 |

| PI3Kβ | 129 |

| PI3Kγ | 710 |

| DNA-PK | 70.6 |

| mTOR | 152 |

| Data compiled from commercially available technical datasheets. |

Cellular Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

| Cell Line | Cancer Type | EC50 (µM) |

| HT-29 | Colon Cancer | Not explicitly stated, but demonstrated dose-dependent antiproliferative effects.[1] |

In HT-29 colon cancer cells, treatment with this compound at its IC50 concentration led to:

-

Increased apoptosis.[1]

-

Cell cycle arrest at the G0/G1 phase.[1]

-

Induction of caspase 3/7 activity.[1]

-

Impaired mitochondrial membrane potential.[1]

-

Decreased total antioxidant status (TAS) and increased total oxidant status (TOS).[1]

-

Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]

-

Increased levels of cleaved caspase-3 and cleaved PARP.[1]

-

Increased levels of the DNA damage marker 8-oxo-dG.[1]

In Vivo Preclinical Data

In vivo studies have shown that this compound can effectively modulate the PI3K pathway. Administration of this compound has been observed to reduce the phosphorylation levels of Akt in vivo, confirming its target engagement in a whole-animal setting.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of this compound. For detailed, step-by-step protocols, please refer to the original publications.

Cell Viability Assay (XTT Assay)

HT-29 colon cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound. Following incubation, XTT reagent was added to each well, and the absorbance was measured to determine cell viability.[1]

Apoptosis, Cell Cycle, and Caspase Activity (Flow Cytometry)

HT-29 cells were treated with this compound, harvested, and stained with appropriate fluorescent dyes (e.g., Annexin V for apoptosis, propidium iodide for cell cycle, and specific substrates for caspase activity). The stained cells were then analyzed by flow cytometry to quantify the respective cellular states.[1]

Protein Level Analysis (ELISA)

The levels of various proteins (TAS, TOS, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and 8-oxo-dG) in HT-29 cell lysates were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Visualizations

Signaling Pathway of this compound

References

ETP-45658 (CAS: 1198357-79-7): A Technical Guide to a Multi-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent, cell-permeable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in human cancers. This compound demonstrates a multi-kinase inhibitory profile, primarily acting on Class I PI3K isoforms (α, δ, β, γ) and also showing significant activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] By suppressing the PI3K/AKT/mTOR axis, this compound triggers a cascade of downstream effects, including the nuclear translocation of FOXO3a transcription factors, leading to a potent, p53-independent cell cycle arrest at the G0/G1 phase.[4][5] Furthermore, this compound induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases, making it a compound of significant interest for oncological research and development.[4][6]

Core Mechanism of Action

This compound exerts its primary anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many tumors, this pathway is constitutively active, driving malignant progression.

This compound's inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and activation of downstream kinases, most notably AKT. The subsequent lack of AKT activation allows the FOXO3a transcription factor to translocate to the nucleus, where it upregulates genes responsible for cell cycle arrest and apoptosis.[1][4] The compound's additional inhibition of mTOR and DNA-PK further contributes to its anti-proliferative and pro-apoptotic activity.[1][2][3]

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target Kinase | IC50 (nM) | Notes |

| PI3Kα | 22 | Also inhibits mutant forms H1047R (16.8 nM) and E545K (13.1 nM)[2] |

| PI3Kδ | 30 | [1] |

| PI3Kβ | 129 | [1] |

| PI3Kγ | 710 | [1] |

| DNA-PK | 70.6 | [1][2] |

| mTOR | 152 | [1][2] |

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50 (µM) |

| MCF7 | Breast Cancer | 0.48 |

| PC3 | Prostate Cancer | 0.49 |

| 786-O | Renal Cancer | 2.62 |

| HCT116 | Colon Cancer | 3.53 |

| U251 | Glioblastoma | 5.56 |

| HT-29 | Colon Cancer | 19.3 (IC50)[3] |

(Data sourced from MedchemExpress unless otherwise noted[2])

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Inhibition Pathway

This compound targets multiple nodes in the PI3K/AKT/mTOR pathway. The diagram below illustrates the primary mechanism of action, leading to cell cycle arrest and apoptosis.

Caption: this compound inhibits PI3K, mTOR, and DNA-PK, leading to FOXO3a activation.

Key Experimental Protocols

Disclaimer: The following are generalized protocols based on cited literature. For exact, detailed methodologies, please refer to the original publications.

Cell Viability / Proliferation Assay (MTT/XTT-based)

This protocol assesses the effect of this compound on cancer cell proliferation.

-

Cell Plating: Seed cancer cells (e.g., MCF7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or a ready-to-use XTT/MTS reagent to each well. Incubate for 2-4 hours at 37°C.

-

Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT; 450 nm for XTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine EC50/IC50 values using non-linear regression analysis.

Caption: Workflow for assessing cell viability after this compound treatment.

Western Blot for Protein Phosphorylation (e.g., p-AKT)

This protocol measures the levels of specific proteins and their phosphorylation status to confirm pathway inhibition.

-

Cell Culture and Treatment: Grow cells (e.g., U2OS, MCF-7) to 70-80% confluency in 6-well plates. Treat with desired concentrations of this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 4 hours).

-

Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

-

Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells (e.g., PC3) and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.

-

Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.[2]

Caption: Workflow for cell cycle analysis via flow cytometry.

Conclusion

This compound is a valuable research tool for interrogating the PI3K/AKT/mTOR signaling network. Its well-characterized inhibitory profile against multiple key kinases results in robust and reproducible downstream biological effects, including cell cycle arrest and apoptosis, across a range of cancer cell types. The data and protocols summarized in this guide provide a comprehensive overview for scientists investigating this pathway and exploring novel therapeutic strategies for cancer.

References

- 1. Chemical interrogation of FOXO3a nuclear translocation identifies potent and selective inhibitors of phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Efficacy of ETP-45658: A Technical Guide for Cancer Researchers

An in-depth analysis of the potent and selective PI3K/mTOR inhibitor, ETP-45658, reveals significant anti-proliferative activity across various cancer cell lines. This guide provides a comprehensive overview of its in vitro performance, detailed experimental methodologies, and the underlying signaling pathways.

This compound is a small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, crucial signaling cascades frequently dysregulated in cancer. This document outlines the in vitro activity of this compound, presenting key quantitative data, experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Quantitative Assessment of In Vitro Activity

The inhibitory potency of this compound has been evaluated against various isoforms of the PI3K enzyme, as well as mTOR and the DNA-dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating a strong inhibitory profile.

| Target Enzyme | IC50 (nM) |

| PI3Kα | 22[1] |

| PI3Kβ | 129[1] |

| PI3Kδ | 30[1] |

| PI3Kγ | 710[1] |

| DNA-PK | 70.6[1] |

| mTOR | 152[1] |

The anti-proliferative effects of this compound have been demonstrated in the HT-29 human colon cancer cell line.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Cancer | 19.3[2] |

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound's inhibition of PI3K and mTOR disrupts this signaling cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Cellular Effects of this compound on Cancer Cell Lines

In the HT-29 colon cancer cell line, treatment with this compound has been shown to induce a cascade of cellular events culminating in apoptosis (programmed cell death).[3] Key observed effects include:

-

Induction of Apoptosis: this compound treatment leads to an increase in the binding of Annexin V, a marker for early apoptosis.[3]

-

Cell Cycle Arrest: The compound causes a halt in the cell cycle at the G0/G1 phase, preventing cells from progressing to DNA synthesis and division.[3]

-

Activation of Caspases: An increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway, is observed.[3]

Cellular consequences of this compound treatment.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the in vitro activity of this compound are provided below.

Cell Viability and Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

Workflow for the XTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

-

Reagent Addition: Add the XTT labeling mixture to each well.

-

Color Development: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

-

Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the mTOR Inhibitory Activity of ETP-45658

This technical guide provides a comprehensive overview of the mTOR inhibitory activity of this compound, a potent phosphoinositide 3-kinase (PI3K) and mTOR inhibitor. The document details its inhibitory concentrations (IC50), the experimental methodologies used for its characterization, and its position within the PI3K/AKT/mTOR signaling pathway.

Data Presentation: this compound IC50 Values

This compound has been characterized as a potent inhibitor of Class I PI3K isoforms, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR). The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized below.

| Target Enzyme | IC50 Value (nM) |

| mTOR | 152 [1][2][3] |

| DNA-PK | 70.6[1][2][3] |

| PI3Kα | 22[1][2][3] |

| PI3Kα (H1047R mutant) | 16.8[3] |

| PI3Kα (E545K mutant) | 13.1[3] |

| PI3Kδ | 30[1][2] |

| PI3Kβ | 129[1][2][3] |

| PI3Kγ | 710[1][2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[4][5][6] The pathway is often hyperactivated in various cancers. This compound's inhibition of PI3K prevents the phosphorylation and activation of AKT, a key downstream effector. This in turn leads to the modulation of numerous AKT substrates, including the FOXO transcription factors, and a reduction in the activity of the mTOR complex.[7]

Experimental Protocols

The characterization of this compound's anticancer effects involves a variety of in vitro assays. These studies typically investigate the compound's impact on cell viability, apoptosis, cell cycle progression, and the modulation of specific signaling proteins.

Cell Viability and Proliferation Assays

-

Objective: To determine the dose-dependent cytotoxic and antiproliferative effects of this compound on cancer cell lines.

-

Methodology (e.g., XTT Assay):

-

Cancer cells (e.g., HT-29 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[6]

-

Cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

The XTT (or similar, e.g., MTT) reagent is added to each well. Metabolically active, viable cells convert the tetrazolium salt (XTT) into a colored formazan product.

-

The absorbance of the formazan product is measured using a spectrophotometer (e.g., at 450 nm).

-

Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value for cell proliferation is determined.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if this compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

-

Methodology (Flow Cytometry):

-

Apoptosis: Cells are treated with this compound at its IC50 concentration. They are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters late apoptotic/necrotic cells with compromised membranes).[6][8]

-

Cell Cycle: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The fluorescence intensity of the dye is proportional to the DNA content.

-

Stained cells are analyzed by a flow cytometer. The resulting data reveals the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the proportion of apoptotic cells.[6][8] Studies have shown this compound can arrest the cell cycle at the G0/G1 phase.[6][8]

-

Protein Expression and Phosphorylation Analysis

-

Objective: To confirm the mechanism of action by measuring changes in the levels and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

-

Methodology (Immunoblotting/Western Blot):

-

Cells are treated with this compound for a defined period.

-

Total protein is extracted from the cells using lysis buffers.

-

Protein concentration is quantified (e.g., using a BCA assay).

-

Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., total AKT, phospho-AKT (Ser473), total p70 S6K, phospho-p70 S6K).[3]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

The resulting bands are visualized, confirming whether this compound treatment reduces the phosphorylation of key downstream targets of PI3K and mTOR.[3]

-

References

- 1. This compound | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 2. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ETP-45658 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K), mTOR, and DNA-dependent protein kinase (DNA-PK) signaling pathways.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[3][4] this compound has demonstrated anti-proliferative effects in various cancer cell lines, inducing cell cycle arrest and apoptosis.[4] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models to evaluate its anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This dual inhibition can lead to a more profound and sustained blockade of the pathway compared to inhibitors targeting a single kinase. The primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G0/G1 phase.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PI3Kα | 22 |

| PI3Kβ | 129 |

| PI3Kδ | 30 |

| PI3Kγ | 710 |

| DNA-PK | 70.6 |

| mTOR | 152 |

Data sourced from commercially available information.[1][2]

Table 2: this compound Dosage and Effects in In Vivo Mouse Models

| Mouse Model | Cancer Type | Dosage and Administration | Observed Effects |

| Transgenic Mice | Mammary Cancer | 22.7 mg/kg | Decreased level of phosphorylated Akt on serine 473 in mammary ducts. |

This data represents a published pharmacodynamic study. Efficacy studies with tumor growth inhibition data are not extensively available in the public domain.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for formulating this compound for administration to mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80

-

Sterile Saline or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes and syringes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a high concentration stock, dissolve the required amount of this compound in DMSO. Sonication may be required to fully dissolve the compound.

-

Vehicle Preparation: The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and Saline/PBS. A commonly used formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

-

Final Formulation: a. To prepare the final dosing solution, first mix the required volume of the this compound DMSO stock solution with PEG300. b. Add Tween 80 to the mixture and mix thoroughly. c. Finally, add the saline or PBS to reach the final desired volume and concentration. d. Ensure the final solution is clear and free of precipitation before administration.

Example Calculation for a 10 mg/kg Dose:

-

For a 20 g mouse, the total dose is 0.2 mg of this compound.

-

If the administration volume is 100 µL, the required concentration of the dosing solution is 2 mg/mL.

-

To prepare 1 mL of this solution using the 5/30/5/60 vehicle:

-

Start with a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).

-

Take 50 µL of the 40 mg/mL this compound stock (contains 2 mg of the compound).

-

Add 300 µL of PEG300 and mix well.

-

Add 50 µL of Tween 80 and mix well.

-

Add 600 µL of saline or PBS to bring the total volume to 1 mL.

-

Protocol 2: Human Tumor Xenograft Mouse Model and Efficacy Study

This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.

Materials:

-

Cancer cell line of interest (e.g., breast, colon, lung cancer cells)

-

Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old

-

Matrigel (optional, can improve tumor take rate)

-

Sterile PBS, syringes, and needles

-

Calipers for tumor measurement

-

This compound formulated for in vivo administration

-

Vehicle control solution

Procedure:

-

Cell Preparation and Implantation: a. Culture the selected cancer cell line under standard conditions. b. Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10⁶ to 10 x 10⁶ cells per 100 µL). c. Optionally, mix the cell suspension 1:1 with Matrigel. d. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth and Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

-

Treatment Administration: a. Once tumors have reached the desired size, randomize the mice into treatment and control groups. b. Administer this compound at the desired dose (e.g., 10-50 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily or twice daily). c. Administer the vehicle solution to the control group following the same schedule.

-

Efficacy Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Tumor growth inhibition (TGI) can be calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

Pharmacodynamic Analysis (Optional): a. At selected time points after the final dose, tumors can be harvested and processed for analysis of target modulation (e.g., Western blot for p-Akt, p-mTOR).

Visualizations

Caption: Signaling pathway inhibited by this compound.

Caption: Experimental workflow for in vivo efficacy studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for ETP-45658

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and experimental use of ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.

Product Information and Storage

This compound is an inhibitor of phosphoinositide 3-kinases (PI3K), DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[1][2] It is supplied as a white to off-white solid.[1]

Storage Conditions:

-

Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

-

In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of this compound

| Target | IC₅₀ (nM) |

| PI3Kα | 22.0[1][2] |

| PI3Kδ | 39.8[1] |

| PI3Kβ | 129.0[1][2] |

| PI3Kγ | 717.3[1] |

| DNA-PK | 70.6[1][2] |

| mTOR | 152.0[1][2] |

Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | EC₅₀ (µM) |

| MCF7 | Breast Cancer | 0.48[1] |

| PC3 | Prostate Cancer | 0.49[1] |

| 786-O | Renal Cancer | 2.62[1] |

| HCT116 | Colon Cancer | 3.53[1] |

| U251 | Glioblastoma | 5.56[1] |

Experimental Protocols: Dissolving this compound

Preparation of Stock Solutions for In Vitro Experiments

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][5]

Materials:

-

This compound powder

-

Anhydrous, newly opened DMSO[1]

-

Sterile microcentrifuge tubes or vials

-

Ultrasonic bath

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

To prepare a high-concentration stock solution (e.g., 10-50 mM), add the appropriate volume of DMSO to the vial of this compound. Solubility in DMSO has been reported to be as high as 250 mg/mL (802.98 mM).[1]

-

To aid dissolution, sonicate the solution in an ultrasonic bath.[1][2][5] Gentle heating to 37°C can also be applied to increase solubility.[3][4]

-

Visually inspect the solution to ensure that all the powder has completely dissolved.

-

Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C as recommended.

Note on DMSO Concentration in Cell Culture: When further diluting the stock solution in cell culture media for experiments, ensure the final concentration of DMSO does not exceed a level that would be toxic to the cells (typically ≤ 0.5%). The maximum tolerated concentration of DMSO can vary between cell lines.[6]

Preparation of Working Solutions for In Vivo Experiments

For animal studies, a clear solution can be prepared using a co-solvent formulation. The following protocol yields a clear solution of at least 2.08 mg/mL.[1]

Materials:

-

This compound stock solution in DMSO (e.g., 20.8 mg/mL)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Protocol:

-

Prepare the formulation in a step-wise manner. For a 1 mL final volume, the components are: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

Start with 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

-

Add 50 µL of Tween-80 and mix again until evenly distributed.

-

Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 3. glpbio.com [glpbio.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for E-45658 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45658 is a potent, cell-permeable inhibitor of multiple kinases within the phosphoinositide 3-kinase (PI3K) signaling pathway. It demonstrates significant inhibitory activity against Class I PI3K isoforms, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[1] This compound has been utilized in cancer research to probe the PI3K/AKT/mTOR signaling cascade, a critical pathway often dysregulated in tumorigenesis.[2][3] this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, making it a valuable tool for studying the therapeutic potential of targeting this pathway.[2][3] These application notes provide detailed protocols for utilizing this compound in biochemical kinase assays to determine its inhibitory potency and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound against key kinases is summarized in the table below. This data has been compiled from various in vitro kinase assays.

| Target Kinase | IC50 (nM) |

| PI3Kα | 22.0 |

| PI3Kβ | 129.0 |

| PI3Kδ | 39.8 |

| PI3Kγ | 717.3 |

| DNA-PK | 70.6 |

| mTOR | 152.0 |

Data sourced from MedchemExpress and Tocris Bioscience.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound targets multiple key nodes within this pathway.

Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways with points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against its primary kinase targets using commercially available assay technologies. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent lots.

Experimental Workflow

The general workflow for conducting a kinase inhibition assay with this compound is outlined below.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with ETP-45658

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of ETP-45658 on the cell cycle of cancer cells. This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), mTOR, and DNA-dependent protein kinase (DNA-PK), key components of signaling pathways that are frequently dysregulated in cancer.[1][2][3] Understanding the impact of this compound on cell cycle progression is crucial for its development as a potential anti-cancer therapeutic.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets multiple key kinases involved in cell growth, proliferation, and survival.[1][2][3] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively active, drives many of the hallmarks of cancer, including uncontrolled cell division.[4][5] By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling, leading to a reduction in the phosphorylation of key substrates like Akt and p70 S6K.[3] This disruption of the PI3K/AKT/mTOR pathway has been shown to induce a potent, FOXO-dependent cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines.[3][4][5][6][7] This G0/G1 arrest prevents cancer cells from entering the S phase, thereby halting their proliferation.[4][5]

Data Presentation: Effects of this compound on Cancer Cell Lines

The following table summarizes the known effects of this compound on the cell cycle and proliferation of various cancer cell lines.

| Cell Line | Cancer Type | Effect | IC50 / EC50 | Reference |

| HT-29 | Colon Cancer | G0/G1 phase arrest, induction of apoptosis | Not specified | [4][5] |

| MCF7 | Breast Cancer | G1 arrest, inhibition of proliferation | EC50: 0.48 µM | [3][7] |

| PC3 | Prostate Cancer | G1 arrest, inhibition of proliferation | EC50: 0.49 µM | [3] |

| 786-O | Renal Cancer | Inhibition of proliferation | EC50: 2.62 µM | [3] |

| HCT116 | Colon Cancer | Inhibition of proliferation | EC50: 3.53 µM | [3] |

| U251 | Glioblastoma | Inhibition of proliferation | EC50: 5.56 µM | [3] |

| U2OS | Osteosarcoma | Decreased Cyclin D1 expression | 10 µM | [3] |

Signaling Pathway Diagram

Caption: this compound inhibits PI3K and mTOR, leading to FOXO3a activation and G0/G1 cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cells (e.g., HT-29, MCF7, PC3) in 6-well plates at a density of 1-5 x 10^5 cells per well in their respective complete growth medium.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). A vehicle control (DMSO) should be prepared in parallel.

-

Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle.[8][9][10][11]

Materials:

-

Phosphate-Buffered Saline (PBS), sterile-filtered

-

70% Ethanol, ice-cold

-

RNase A solution (100 µg/ml in PBS)

-

Propidium Iodide (PI) solution (50 µg/ml in PBS)

-

5 ml flow cytometry tubes

-

Refrigerated centrifuge

-

Vortex mixer

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 ml conical tube.

-

For suspension cells, directly transfer the cell suspension to a 15 ml conical tube.

-

-

Cell Counting and Washing:

-

Count the cells to ensure approximately 1 x 10^6 cells per sample.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 3 ml of PBS.

-

Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

-

Carefully discard the ethanol supernatant.

-

Wash the cell pellet twice with 3 ml of PBS.

-

Resuspend the cell pellet in 50 µl of RNase A solution to ensure only DNA is stained.[9][11]

-

Add 400 µl of Propidium Iodide solution and mix well.

-

Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[9]

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Use a linear scale for the PI signal (FL2 or equivalent channel).

-

Collect at least 10,000 events per sample.

-

Use a low flow rate to improve the quality of the data.[9]

-

Gate out doublets and clumps using a dot plot of pulse-width versus pulse-area.[11]

-

The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase using appropriate software.

-

Experimental Workflow Diagram

Caption: Workflow for analyzing the cell cycle effects of this compound on cancer cells.

References

- 1. ETP 45658 | PI 3-kinase | Tocris Bioscience [tocris.com]

- 2. This compound | DNA-PK | PI3K | mTOR | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanism of anticancer effect of this compound, a PI3K/AKT/mTOR pathway inhibitor on HT-29 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A novel phosphatidylinositol 3-kinase (PI3K) inhibitor directs a potent FOXO-dependent, p53-independent cell cycle arrest phenotype characterized by the differential induction of a subset of FOXO-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. igbmc.fr [igbmc.fr]

Application Notes and Protocols for ETP-45658 in PI3K Signaling Studies in Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor, to investigate PI3K signaling in breast cancer. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the PI3K pathway in breast cancer pathogenesis and evaluating the therapeutic potential of its inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets the class I PI3K family of lipid kinases. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in breast cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy in various breast cancer subtypes.[1][3] this compound offers a valuable tool for dissecting the intricacies of PI3K signaling and for preclinical assessment of PI3K-targeted therapies.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against various PI3K isoforms and other related kinases. This selectivity profile is crucial for interpreting experimental results and understanding the compound's mechanism of action.

| Target | IC50 (nM) |

| PI3Kα | 22.0 |

| PI3Kβ | 129.0 |

| PI3Kδ | 39.8 |

| PI3Kγ | 717.3 |

| DNA-PK | 70.6 |

| mTOR | 152.0 |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against PI3K isoforms, DNA-PK, and mTOR.[4] |

Cellular Activity of this compound in Cancer Cell Lines

The anti-proliferative effect of this compound has been evaluated in various cancer cell lines, including the MCF7 breast cancer cell line.

| Cell Line | Cancer Type | EC50 (µM) |

| MCF7 | Breast Cancer | 0.48 |

| PC3 | Prostate Cancer | 0.49 |

| 786-O | Renal Cancer | 2.62 |

| HCT116 | Colon Cancer | 3.53 |

| U251 | Glioblastoma | 5.56 |

| Table 2: Half-maximal effective concentrations (EC50) of this compound for inhibiting the proliferation of various cancer cell lines.[4] |

Mandatory Visualizations

PI3K Signaling Pathway in Breast Cancer

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blotting for p-Akt

Caption: Standard workflow for analyzing p-Akt levels by Western blotting.

Logical Relationship: this compound Action and Cellular Outcomes

Caption: Logical model of this compound's effect on cell proliferation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF7, MDA-MB-231, T-47D, SK-BR-3)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-